Cas no 886493-59-0 (N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide)
N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 886493-59-0
- N-(2-Hydroxymethyl-4-nitro-phenyl)-4-methyl-benzenesulfonamide
- N-[2-(hydroxymethyl)-4-nitrophenyl]-4-methylbenzenesulfonamide
- N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide
- SB83030
- Benzenesulfonamide, N-[2-(hydroxymethyl)-4-nitrophenyl]-4-methyl-
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- MDL: MFCD06739609
- Inchi: 1S/C14H14N2O5S/c1-10-2-5-13(6-3-10)22(20,21)15-14-7-4-12(16(18)19)8-11(14)9-17/h2-8,15,17H,9H2,1H3
- InChI Key: XHLZGGMLQCQUEQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1C=CC(=CC=1CO)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 322.06234272g/mol
- Monoisotopic Mass: 322.06234272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 121Ų
N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633672-1g |
N-(2-(hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide |
886493-59-0 | 98% | 1g |
¥6734.00 | 2024-04-26 |
N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide
N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide (CAS No. 886493-59-0): An Overview
N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide (CAS No. 886493-59-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(2-hydroxymethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, is characterized by its unique structural features, which include a nitro group, a hydroxymethyl group, and a sulfonamide moiety. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide consists of a substituted benzene ring with a sulfonamide group attached to the para position. The presence of the nitro group at the ortho position of the phenyl ring and the hydroxymethyl group at the meta position imparts specific chemical properties that are crucial for its biological activity. The compound's molecular formula is C13H13N3O5S, and its molecular weight is 311.32 g/mol.
Recent studies have highlighted the potential of N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide in various therapeutic areas. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and NF-κB, which are critical for cell survival and proliferation.
The pharmacokinetic properties of N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide have also been studied to evaluate its suitability as a drug candidate. Preliminary data suggest that it has favorable oral bioavailability and a reasonable half-life, which are important factors for drug development. However, further research is needed to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.
In terms of safety, N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide has been found to be generally well-tolerated in preclinical studies. However, like any new chemical entity, it is essential to conduct comprehensive toxicity assessments to ensure its safety before advancing to clinical trials. Current efforts are focused on evaluating its potential side effects and identifying any dose-related toxicities.
The synthesis of N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide involves several steps, including the preparation of the intermediate compounds and their subsequent coupling reactions. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. Optimizing these synthetic methods is crucial for large-scale production and commercialization.
Overall, N-(2-(Hydroxymethyl)-4-nitrophenyl)-4-methylbenzenesulfonamide (CAS No. 886493-59-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, pharmacological properties, and clinical potential, making it an exciting area of focus in the field of medicinal chemistry.
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